N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and isopropoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-isopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-(2-Hydroxy-6-isopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Oxopropyl)methanesulfonamide: This compound has a similar methanesulfonamide group but differs in the substitution pattern on the phenyl ring.
N-Phenylmethanesulfonamide: This compound lacks the hydroxy and isopropoxy groups, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO4S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(2-hydroxy-6-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-7(2)15-9-6-4-5-8(12)10(9)11-16(3,13)14/h4-7,11-12H,1-3H3 |
InChI Key |
CHNCERVKCBINLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1NS(=O)(=O)C)O |
Origin of Product |
United States |
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